molecular formula C20H25NO6 B11146221 N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine

N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine

Cat. No.: B11146221
M. Wt: 375.4 g/mol
InChI Key: UVVGZQXJIPLQFR-DYZYQPBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of anthranilic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for coumarin derivatives often involve the use of green solvents and catalysts to ensure environmentally friendly processes. These methods are carried out under classical and non-classical conditions, particularly under green conditions .

Chemical Reactions Analysis

Types of Reactions

2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides. Reaction conditions often involve specific temperatures and solvents like dry acetone .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can produce various coumarin derivatives with different pharmacophoric groups .

Scientific Research Applications

2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit specific enzymes and receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(2R,3S)-2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C20H25NO6/c1-6-10(2)17(19(23)24)21-16(22)9-14-11(3)13-7-8-15(26-5)12(4)18(13)27-20(14)25/h7-8,10,17H,6,9H2,1-5H3,(H,21,22)(H,23,24)/t10-,17+/m0/s1

InChI Key

UVVGZQXJIPLQFR-DYZYQPBXSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.